N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a complex bicyclic pyrroloquinolinone moiety at the N2 position. Its molecular complexity necessitates advanced synthetic and analytical techniques, such as NMR and X-ray crystallography (e.g., SHELX-based methods for structural refinement) .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-12-16-10-15(9-13-6-4-8-25(18(13)16)21(12)28)24-20(27)19(26)23-11-14-5-2-3-7-17(14)22/h2-3,5,7,9-10,12H,4,6,8,11H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGJYFQESQAXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Abstracts Service (CAS) Number: 898419-09-5
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.8 g/mol
The compound features an oxalamide functional group connected to a pyrroloquinoline moiety. This structure suggests the potential for diverse biological interactions due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| Molecular Weight | 383.8 g/mol |
| Molecular Formula | C20H18ClN3O3 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Flash Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, similar compounds have been synthesized using methods such as condensation reactions and cyclization techniques. The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product.
Research indicates that compounds related to this oxalamide derivative exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrroloquinoline compounds may possess antitumor properties. These compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anticoagulant Properties : Some derivatives have been evaluated for their ability to inhibit blood coagulation factors such as Xa and XIa. These findings suggest potential applications in managing thrombotic disorders .
- Antimicrobial Effects : The structural features of the compound may contribute to its effectiveness against certain bacterial strains. Compounds with similar structures have demonstrated antimicrobial activity in vitro .
Case Studies
A notable study investigated the synthesis and biological evaluation of pyrroloquinoline derivatives as potential anticancer agents. In vitro assays demonstrated that these compounds inhibited the growth of various cancer cell lines, indicating their potential as therapeutic agents in oncology .
Another research effort focused on the anticoagulant activity of related compounds, revealing that specific structural modifications could enhance their efficacy against coagulation factors. This study highlighted the importance of structural optimization in developing effective anticoagulants .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to quinoline derivatives exhibit significant anticancer activity. N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide has been studied for its ability to inhibit key receptor tyrosine kinases (RTKs), such as:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These RTKs are crucial in tumor vasculature formation and maintenance, making this compound a potential lead structure for developing new anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have shown promising antimicrobial activities. Compounds similar to this compound have been tested against various bacterial strains and fungi. For instance:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Mycobacterium smegmatis | Significant inhibition | |
| Pseudomonas aeruginosa | Moderate inhibition | |
| Candida albicans | Notable antifungal activity |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of quinoline derivatives demonstrated that this compound exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was primarily attributed to apoptosis induction via RTK inhibition .
Case Study 2: Antimicrobial Screening
A series of experiments were performed to evaluate the antimicrobial properties of related compounds. The results indicated that modifications at specific positions on the quinoline ring enhanced antibacterial activity against resistant strains of bacteria. The oxalamide moiety contributed to the overall efficacy by improving solubility and bioavailability .
Comparison with Similar Compounds
N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (CAS 898454-84-7)
- Molecular Formula : C₂₁H₂₀FN₃O₃
- Molecular Weight : 381.4 g/mol
- Key Difference : Substitution of the 2-chloro group with a 4-fluoro group on the benzyl ring.
- Implications : Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to chlorine, though steric effects could vary due to positional differences .
N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Molecular Formula : Likely C₂₁H₂₀ClN₃O₃ (inferred from analogs).
- Molecular Weight : ~395.8 g/mol (estimated).
- Key Feature : Chlorine at the 2-position may increase lipophilicity and influence π-π stacking in biological targets.
Modifications in the Pyrroloquinolinone Moiety
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (CAS 1331280-87-5)
- Molecular Formula : C₂₇H₂₆FN₃O₄
- Molecular Weight : 491.5 g/mol
- Key Difference : Replacement of the 1-methyl group with a fluorobenzoyl-piperidinylmethyl chain.
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (CAS 2034359-61-8)
- Molecular Formula : C₂₄H₂₃N₃O₄S
- Molecular Weight : 449.5 g/mol
- Key Difference : Incorporation of a benzo[b]thiophene group and a hydroxypropyl linker.
- Implications : The sulfur-containing heterocycle may improve membrane permeability, while the hydroxyl group could facilitate hydrogen bonding .
Oxalamides with Adamantane and Aliphatic Chains
Compounds like N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) and N1-(3-phenylpropyl)-N2-(benzyloxy)oxalamide (3) from UC Davis studies highlight:
- Structural Simplicity: Smaller molecular weights (e.g., 381.4 g/mol for compound 6) compared to the pyrroloquinolinone derivatives.
- Functional Trade-offs : Adamantane groups confer rigidity and hydrophobicity, while aliphatic chains (e.g., 3-phenylpropyl) may reduce target specificity.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₂₁H₂₀ClN₃O₃ | ~395.8 | 2-chlorobenzyl, methyl-pyrroloquinolinone |
| N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | C₂₁H₂₀FN₃O₃ | 381.4 | 4-fluorobenzyl, methyl-pyrroloquinolinone |
| N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-pyrroloquinolin-8-yl)oxalamide | C₂₇H₂₆FN₃O₄ | 491.5 | Fluorobenzoyl-piperidinylmethyl, unmodified pyrroloquinolinone |
| N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) | C₁₉H₂₄N₂O₃ | 328.4 | Adamantyl, benzyloxy |
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : Chlorine and fluorine substitutions on benzyl groups may optimize binding to hydrophobic pockets, while bulkier substituents (e.g., benzo[b]thiophene) could improve selectivity .
- Synthetic Challenges: Pyrroloquinolinone derivatives require multi-step synthesis and rigorous purification (e.g., silica gel chromatography) to achieve >90% purity .
- Data Gaps: Limited solubility, stability, and bioactivity data for the target compound necessitate further empirical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
